molecular formula C8H7NO B1141895 Tolyl Isocyanate CAS No. 114772-51-1

Tolyl Isocyanate

Cat. No.: B1141895
CAS No.: 114772-51-1
M. Wt: 133.14728
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Description

Tolyl isocyanate, also known as 4-methylphenyl isocyanate, is an organic compound with the chemical formula CH₃C₆H₄NCO. It is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. This compound is a colorless to pale yellow liquid with a pungent odor and is primarily used in the production of polyurethanes and other polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tolyl isocyanate is typically synthesized through the reaction of tolyl amine with phosgene (COCl₂). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield this compound and hydrogen chloride (HCl): [ \text{CH₃C₆H₄NH₂} + \text{COCl₂} \rightarrow \text{CH₃C₆H₄NCO} + 2 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of phosgene, which is a highly toxic and hazardous reagent. Therefore, the process requires stringent safety measures and specialized equipment to handle phosgene safely. An alternative method involves the use of oxalyl chloride as a safer phosgene substitute .

Chemical Reactions Analysis

Types of Reactions: Tolyl isocyanate undergoes various chemical reactions, including:

    Addition Reactions: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

    Hydrolysis: Reacts with water to form tolyl amine and carbon dioxide.

    Polymerization: Reacts with diols or polyols to form polyurethanes.

Common Reagents and Conditions:

    Alcohols: Reacts with alcohols under mild conditions to form urethanes.

    Amines: Reacts with amines to form ureas.

    Water: Reacts with water at room temperature to form tolyl amine and carbon dioxide.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Polyurethane Production
Tolyl isocyanate is primarily used in the production of polyurethanes. These materials are essential in various industries due to their versatile properties. Polyurethanes can be formulated as flexible or rigid foams, elastomers, adhesives, and coatings. The reaction of this compound with polyols leads to the formation of polyurethane networks that exhibit excellent mechanical properties and chemical resistance.

Application TypeDescription
Flexible Foams Used in mattresses, cushions, and automotive seating.
Rigid Foams Employed in insulation materials for construction and refrigeration.
Adhesives Known for strong bonding capabilities; used in construction and automotive applications.
Coatings Provide protective finishes with good flexibility and durability.

Reactivity with Nucleophiles
this compound reacts readily with various nucleophiles, including alcohols and amines, making it a valuable reagent in organic synthesis. The ability to form stable urethane linkages allows for the development of complex polymer structures.

Environmental Analysis

Derivatization of Polar Compounds
Para-tolyl isocyanate has been developed as a derivatizing agent for the analysis of polar compounds related to the Chemical Weapons Convention (CWC). In a study, PTI was shown to selectively react with hydroxyl and thiol groups, facilitating the identification of polar degradation products through gas chromatography-mass spectrometry (GC-MS) . This application is crucial for monitoring environmental samples for potential chemical warfare agents.

Medical Research

Immunological Studies
this compound plays a role in immunological research, particularly concerning occupational health. It has been used to create antigenic complexes that aid in detecting IgE antibodies in individuals exposed to isocyanates like toluene diisocyanate (TDI). This application is vital for understanding sensitization and allergic responses among workers in industries utilizing these chemicals .

Case Study: Occupational Asthma
A documented case highlighted a 50-year-old vehicle body painter who developed asthma symptoms linked to exposure to acrylic enamel tints containing isocyanates. The patient exhibited respiratory issues shortly after exposure, illustrating the health risks associated with occupational exposure to this compound . This case underscores the importance of monitoring and managing exposure levels in industrial settings.

Mechanism of Action

Tolyl isocyanate exerts its effects through its highly reactive isocyanate group (-N=C=O). This group readily reacts with nucleophiles, such as hydroxyl and amino groups, to form stable covalent bonds. In biological systems, this compound can react with proteins, leading to the formation of protein adducts, which can trigger immune responses and hypersensitivity reactions .

Comparison with Similar Compounds

    Phenyl Isocyanate: Similar structure but lacks the methyl group present in tolyl isocyanate.

    Toluene Diisocyanate: Contains two isocyanate groups and is used in the production of polyurethanes.

    Methyl Isocyanate: Contains a methyl group but is more volatile and toxic compared to this compound.

Uniqueness of this compound: this compound is unique due to its specific reactivity and applications in the production of polyurethanes. Its methyl group provides distinct chemical properties compared to other isocyanates, making it valuable in various industrial and research applications .

Biological Activity

Tolyl isocyanate, particularly p-tolyl isocyanate , is a chemical compound characterized by its isocyanate functional group attached to a tolyl group. This compound has garnered attention in various fields, including medicinal chemistry and toxicology, due to its biological activities. This article explores the biological activity of p-tolyl isocyanate, focusing on its antimicrobial properties, potential anticancer effects, and implications in allergic reactions.

  • Chemical Formula : C₈H₇NO
  • SMILES : Cc1ccc(cc1)N=C=O
  • InChI Key : MGYGFNQQGAQEON-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have indicated that p-tolyl isocyanate exhibits significant antimicrobial activity. A comparative analysis of various derivatives has shown that compounds containing the isocyanate group can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus.

CompoundMinimum Inhibitory Concentration (MIC) µg/mL
p-Tolyl Isocyanate10-20 (varies by strain)
Amikacin (control)25
Ketoconazole (control)23

The presence of the isocyanate group enhances the ability of these compounds to interact with microbial cell walls, leading to increased permeability and eventual cell death .

Anticancer Activity

The anticancer potential of p-tolyl isocyanate has also been investigated. In vitro studies have demonstrated that derivatives of this compound can induce cytotoxicity in various cancer cell lines. For instance, a study reported that certain derivatives showed IC50 values lower than that of Doxorubicin against human cancer cell lines such as A549 and HCT116.

CompoundCell LineIC50 (µM)
p-Tolyl Isocyanate Derivative 1PACA222.4
p-Tolyl Isocyanate Derivative 2HCT11617.8
Doxorubicin (control)PACA252.1

The mechanism of action appears to involve the down-regulation of critical genes associated with cancer progression, such as EGFR, KRAS, and TP53 in treated cells .

Allergic Reactions and Toxicity

Tolyl isocyanates are known to be potent sensitizers, particularly in occupational settings where exposure occurs. Studies have shown that workers exposed to toluene diisocyanate (TDI) often develop hypersensitivity reactions due to cross-reactivity with p-tolyl isocyanate.

  • Clinical Findings : In a study involving factory workers, sera were tested for IgE antibodies against a p-tolyl isocyanate-human serum albumin conjugate. The results indicated elevated IgE levels in individuals with a history of asthma related to TDI exposure .

Case Studies

  • Occupational Exposure : A longitudinal study tracked IgE antibody levels in workers exposed to TDI over several years. It found a correlation between prolonged exposure and increased incidence of respiratory symptoms, highlighting the need for monitoring and protective measures in industrial settings .
  • Anticancer Drug Development : Research into novel urea derivatives incorporating p-tolyl isocyanate has led to promising results in anticancer drug development. These studies suggest that modifications to the isocyanate structure can enhance biological activity while reducing toxicity .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for quantifying Tolyl Isocyanate in laboratory samples?

High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying isocyanates, including this compound, due to its sensitivity and specificity. Samples should be derivatized using reagents like 9-(N-methylaminomethyl)anthracene (MAMA) to stabilize reactive isocyanate groups before analysis. Reporting limits as low as 0.02 µg ensure precise detection, critical for workplace safety and experimental validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key practices include:

  • Engineering controls (e.g., fume hoods) to limit airborne exposure.
  • Mandatory use of personal protective equipment (PPE), including nitrile gloves and respirators.
  • Installation of emergency showers and eye-wash stations.
  • Prohibition of eating/drinking in lab areas and strict decontamination procedures post-handling .

Q. How can researchers synthesize this compound with high purity?

this compound is typically synthesized via phosgenation of toluidine derivatives. Post-synthesis purification involves fractional distillation under reduced pressure to remove impurities like carbamyl chloride. Quality control should include NMR spectroscopy (e.g., 1^1H-NMR) to verify structural integrity and HPLC to confirm purity ≥99% .

Advanced Research Questions

Q. How should researchers resolve contradictions in toxicological data for this compound?

Discrepancies in toxicity studies (e.g., dermal vs. inhalation risks) require meta-analysis of peer-reviewed datasets, focusing on dose-response relationships and exposure durations. Cross-referencing with structurally similar isocyanates (e.g., methyl isocyanate) can fill data gaps, but in vitro assays (e.g., Ames test) should validate hypotheses before in vivo applications .

Q. What methodologies are recommended for assessing the environmental fate of this compound in aquatic systems?

Use gas chromatography-mass spectrometry (GC-MS) to track hydrolysis byproducts (e.g., toluenediamine) in water. Ecotoxicological models should integrate biodegradation rates (via OECD 301 tests) and bioaccumulation potential (log KowK_{ow} values). Field studies must account for pH-dependent stability, as acidic conditions accelerate degradation .

Q. How can kinetic studies optimize the stability of this compound in polymer formulations?

Employ accelerated aging tests under controlled temperature/humidity to simulate long-term storage. Monitor isocyanate group depletion via Fourier-transform infrared spectroscopy (FTIR) at 2270 cm1^{-1} (N=C=O stretch). Pair with Arrhenius modeling to predict shelf life and identify stabilizers (e.g., antioxidants) that mitigate hydrolysis .

Q. What experimental designs mitigate interference from matrix effects in this compound analysis?

Use matrix-matched calibration standards to account for sample complexity (e.g., polyurethane precursors). Internal standards (e.g., deuterated analogs) improve HPLC-MS accuracy. For heterogeneous samples, solid-phase extraction (SPE) with C18 cartridges reduces co-eluting contaminants .

Q. Methodological Resources for Data Analysis

  • Statistical Validation : Apply ANOVA for inter-laboratory data comparisons and Grubbs’ test to identify outliers. Report uncertainties using confidence intervals (95% CI) .
  • Computational Modeling : Density functional theory (DFT) predicts reaction pathways for this compound, aiding in mechanistic studies. Software like Gaussian or ORCA can simulate intermediates in urethane formation .

Q. Contradictions and Research Gaps

  • The IFRA Standard highlights insufficient data on dermal sensitization, urging caution until extended patch testing is completed .
  • Discrepancies in environmental persistence studies suggest region-specific factors (e.g., microbial activity) require localized modeling .

Properties

CAS No.

114772-51-1

Molecular Formula

C8H7NO

Molecular Weight

133.14728

Origin of Product

United States

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